![molecular formula C21H27N2O5P B1235316 N-[3-[(1-Aminoethyl)(hydroxy)phosphoryl]-2-(1,1'-biphenyl-4-ylmethyl)propanoyl]alanine](/img/structure/B1235316.png)
N-[3-[(1-Aminoethyl)(hydroxy)phosphoryl]-2-(1,1'-biphenyl-4-ylmethyl)propanoyl]alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 1a: is an active compound formed from the prodrug PL265. Its chemical formula is C21H27N2O5P, with an average mass of 418.423 Da. The compound belongs to the synthetic organic class and exhibits biological activity across various species and targets .
Chemical Reactions Analysis
The types of reactions that compound 1a undergoes are not explicitly mentioned. given its synthetic nature, it likely participates in various chemical transformations. Common reagents and conditions used in these reactions remain unspecified. Major products formed from these reactions would require further research.
Scientific Research Applications
Compound 1a has been studied extensively in scientific research. Its applications span multiple fields:
Chemistry: Investigating its reactivity, stability, and potential as a synthetic intermediate.
Biology: Assessing its impact on cellular processes, enzymatic pathways, and biological systems.
Medicine: Exploring its pharmacological properties, potential therapeutic uses, and safety profiles.
Industry: Evaluating its suitability for industrial processes, such as drug manufacturing or material synthesis.
Mechanism of Action
Unfortunately, the precise mechanism by which compound 1a exerts its effects remains undisclosed in the available literature. Further studies are necessary to elucidate its molecular targets and associated pathways.
Comparison with Similar Compounds
While specific similar compounds are not listed, future investigations could explore related molecules to highlight the uniqueness of compound 1a.
Properties
Molecular Formula |
C21H27N2O5P |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[[(1R)-1-aminoethyl]-hydroxyphosphoryl]methyl]-3-(4-phenylphenyl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C21H27N2O5P/c1-14(21(25)26)23-20(24)19(13-29(27,28)15(2)22)12-16-8-10-18(11-9-16)17-6-4-3-5-7-17/h3-11,14-15,19H,12-13,22H2,1-2H3,(H,23,24)(H,25,26)(H,27,28)/t14-,15+,19+/m0/s1 |
InChI Key |
CWJPVKSBGVPXRD-QMTMVMCOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)CP(=O)([C@H](C)N)O |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)C2=CC=CC=C2)CP(=O)(C(C)N)O |
Synonyms |
N-(3-((1-aminoethyl)(hydroxy)phosphoryl)-2-(1,1'-biphenyl-4-ylmethyl)propanoyl)alanine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


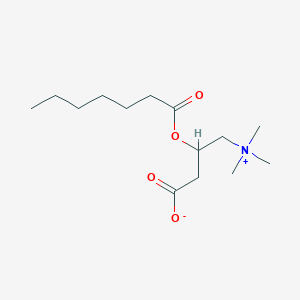
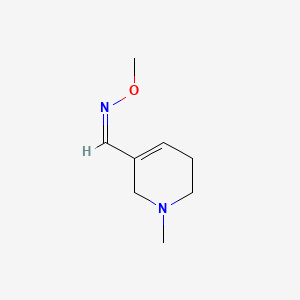
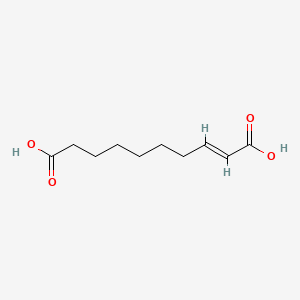
![1-[(9Z)-octadecenyl]-2-hexadecanoyl-sn-glycero-3-phosphocholine](/img/structure/B1235243.png)
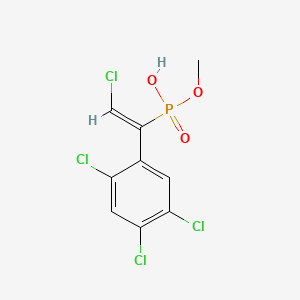
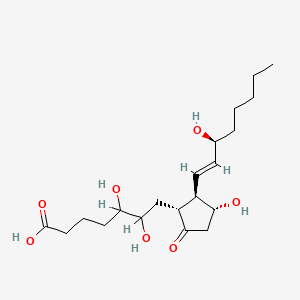
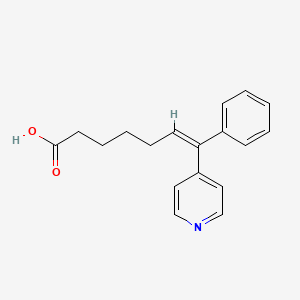
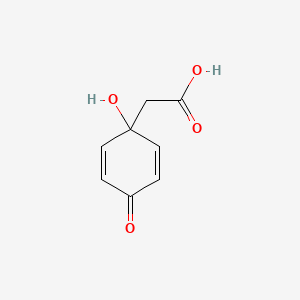
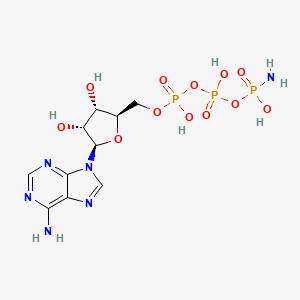
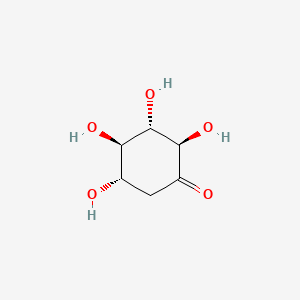
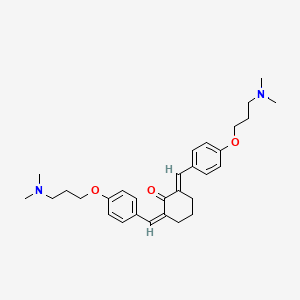
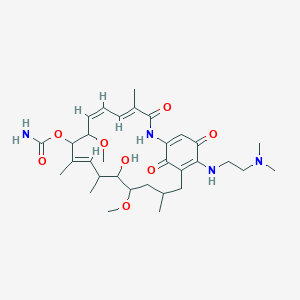

![4-[(13R)-2,13-dihydroxy-13-[(2R)-5-[(5R)-5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1235258.png)
